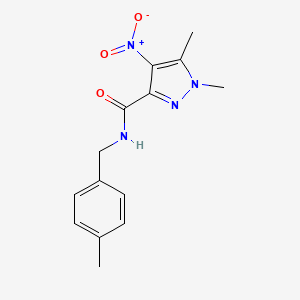![molecular formula C18H17Cl2NO3 B5699132 isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)
isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate, also known as DCMIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DCMIB is a derivative of benzoic acid and is synthesized using a specific method that involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate. In
作用機序
The mechanism of action of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes that are involved in the growth of cancer cells. It has also been shown to induce apoptosis, a process that leads to the death of cancer cells. In agriculture, this compound has been shown to inhibit the activity of enzymes that are involved in the growth of weeds. It has also been shown to affect the metabolism of plants, leading to the inhibition of their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to affect the expression of genes that are involved in the growth of cancer cells. It has also been shown to affect the levels of certain proteins that are involved in the regulation of cell growth and death. In agriculture, this compound has been shown to affect the levels of certain hormones that are involved in the growth of plants.
実験室実験の利点と制限
The advantages of using isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate in lab experiments include its high potency, specificity, and low toxicity. It can be easily synthesized using a simple method, and its effects can be easily measured using various assays. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and its potential for off-target effects, which can complicate data interpretation.
将来の方向性
For the study of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate include the exploration of its potential applications in other fields such as materials science and environmental science. It also includes the development of new methods for synthesizing this compound with improved yields and purity. Additionally, future research should focus on the optimization of this compound's properties for specific applications, such as improving its solubility in water for medical applications. Finally, the study of this compound's mechanism of action should be further explored to gain a better understanding of its effects on various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate in the presence of a catalyst. This compound has been extensively studied for its potential applications in medicine, agriculture, and industry, and its mechanism of action varies depending on its application. The biochemical and physiological effects of this compound also vary depending on its application, and its advantages and limitations for lab experiments should be carefully considered. Finally, future directions for the study of this compound include the exploration of its potential applications in other fields, the development of new synthesis methods, and the optimization of its properties for specific applications.
合成法
The synthesis of isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate involves the reaction of 3,4-dichlorobenzoyl chloride and isobutyl 4-aminobenzoate in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography. The yield of the product can be improved by optimizing the reaction conditions such as the ratio of reactants, temperature, and time.
科学的研究の応用
Isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, this compound has been shown to exhibit herbicidal activity by inhibiting the growth of weeds. It has also been studied for its potential use as a plant growth regulator. In industry, this compound has been studied for its potential use as a polymer stabilizer and as a component in electronic devices.
特性
IUPAC Name |
2-methylpropyl 4-[(3,4-dichlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11(2)10-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15(19)16(20)9-13/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQNXDVFEFZGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)




methanone](/img/structure/B5699089.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)

![2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5699119.png)



![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)